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Compound of Interest

Compound Name: MitoMark Red |

Cat. No.: B1677169

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to
maintain their health and function. This process, known as mitochondrial dynamics, is crucial
for cellular homeostasis, and its dysregulation has been implicated in a variety of diseases,
including neurodegenerative disorders, cardiovascular diseases, and cancer. MitoMark Red |
is a cell-permeant, red fluorescent dye that selectively accumulates in mitochondria.[1][2][3] Its
fluorescence intensity is dependent on the mitochondrial membrane potential, making it a
valuable tool for assessing mitochondrial health and function.[1][2][3] This document provides
detailed application notes and protocols for using MitoMark Red I to image and quantify
mitochondrial dynamics in live and fixed cells.

Product Information and Properties

MitoMark Red | is a cationic dye that is sequestered by active mitochondria.[1][2][3] Proper
handling and storage are crucial for optimal performance.
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Property Value Reference
Excitation Maximum (Aex) ~578 nm [11[3]
Emission Maximum (Aem) ~599 nm [1][3]
Molecular Weight 531.52 g/mol [1]

Formula C32H32CI2N20 [1]
Appearance Solid [4]

Storage ?tore at -20°C, protected from o

light
Solvent DMSO [11[3]

Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Dynamics

This protocol provides a general framework for imaging mitochondrial dynamics in real-time.
Optimization of dye concentration and imaging parameters is recommended for each cell type
and experimental setup.

Materials:

MitoMark Red |

Anhydrous Dimethyl Sulfoxide (DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Glass-bottom imaging dishes or coverslips

Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

e Cell Preparation:
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o Plate cells on glass-bottom dishes or coverslips at an appropriate density to allow for
individual cell imaging.

o Allow cells to adhere and grow for at least 24 hours before staining.
o Reagent Preparation:

o Prepare a 1 mM stock solution of MitoMark Red I in anhydrous DMSO. Aliquot and store
at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

o On the day of the experiment, prepare a working solution of MitoMark Red I in pre-
warmed (37°C) live-cell imaging medium. A starting concentration of 100-200 nM is
recommended, but should be optimized.

e Staining:

o Remove the culture medium from the cells and wash once with pre-warmed phosphate-
buffered saline (PBS).

o Add the MitoMark Red | working solution to the cells and incubate for 15-30 minutes at
37°C in a CO2 incubator.

e Imaging:

o After incubation, remove the staining solution and replace it with fresh, pre-warmed live-
cell imaging medium.

o Place the imaging dish on the microscope stage equipped with an environmental chamber.

o Acquire images using a fluorescence microscope with appropriate filter sets for red
fluorescence (e.g., TRITC/Rhodamine).

o For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 seconds) for a
duration of 5-15 minutes to observe mitochondrial motility, fission, and fusion events.
Minimize phototoxicity by using the lowest possible laser power and exposure time.

Protocol 2: Staining and Fixation of Mitochondria
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This protocol is suitable for high-resolution imaging of mitochondrial morphology in fixed cells.
Materials:
e MitoMark Red I
e Anhydrous Dimethyl Sulfoxide (DMSO)
e Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
o Formaldehyde (e.g., 10% solution)
o Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
e Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
e Cell Preparation:
o Grow cells on coverslips to the desired confluency.
e Staining:
o Prepare a 200 nM working solution of MitoMark Red I in HBSS.
o Incubate the live cells with the staining solution for 30 minutes at 37°C.[3]
 Fixation:

o Add an equal volume of 10% formalin to the staining solution (final concentration 5%) and
incubate for 20 minutes at room temperature.[3]

o Alternatively, remove the staining solution, wash with PBS, and fix with 4% formaldehyde
in PBS for 15-20 minutes at room temperature.

o Permeabilization (Optional):

o Wash the fixed cells with PBS.
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o Incubate with permeabilization buffer for 10-15 minutes at room temperature.[3] This step
is necessary for subsequent immunostaining.

e Mounting:
o Wash the cells with PBS.

o Mount the coverslips on microscope slides using an appropriate mounting medium, with or
without a nuclear counterstain like DAPI.[3]

Data Presentation

MitoTracker Red

Parameter MitoMark Red | CMXRos (for Reference
comparison)

Recommended Live- 100-200 nM (starting

] ] 25-500 nM [3][5]
Cell Concentration point)
Recommended Fixed-
_ 200 nM 100-500 nM [3][5]
Cell Concentration
Incubation Time (Live ] )
15-30 minutes 15-45 minutes [31[5]

Cells)

- . Generally good, but
Photostability Data not available ] [6]
can be phototoxic

Can exhibit
Cytotoxicity Data not available cytotoxicity at higher [6]

concentrations

Visualizations
Experimental Workflow for Live-Cell Imaging
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Caption: Workflow for live-cell imaging of mitochondrial dynamics.

Signaling Pathway of Mitochondrial Fission
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Caption: Key signaling events in mitochondrial fission.

Signaling Pathway of Mitochondrial Fusion
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Caption: Key steps in the mitochondrial fusion process.

Data Analysis and Interpretation

The analysis of mitochondrial dynamics from time-lapse imaging data can be complex. Several
software packages are available to quantify changes in mitochondrial morphology, motility, and
fission/fusion events.

Available Software for Analysis:

» ImageJ/Fiji: With plugins like Mitochondria Analyzer and MorphoLibJ, it is a powerful and
versatile open-source platform for image analysis.
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o MitoGraph: A fully automated software for quantifying mitochondrial volume and network
topology.

o Mytoe: A tool for automated quantitative analysis of mitochondrial motion and morphology.
Key Parameters to Quantify:

o Mitochondrial Morphology: Aspect ratio, circularity, branch length, and network complexity.
o Mitochondrial Matility: Velocity, displacement, and track length.

e Fission and Fusion Events: Frequency and duration of events.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

No or weak mitochondrial

staining

Dye concentration too low

Increase the concentration of
MitoMark Red | in a stepwise

manner.

Incubation time too short

Increase the incubation time.

Low mitochondrial membrane

potential

Use a positive control (e.g.,
healthy, actively respiring cells)

to ensure the dye is working.

High background fluorescence

Dye concentration too high

Decrease the concentration of
MitoMark Red I.

Incomplete removal of staining

solution

Ensure thorough washing after

the staining step.

Phototoxicity or

photobleaching

Laser power too high

Use the lowest laser power
that allows for adequate signal

detection.

Exposure time too long

Reduce the exposure time per

frame.

Frequent image acquisition

Increase the interval between

image acquisitions.

Altered mitochondrial

morphology

Cytotoxicity of the dye

Use the lowest effective
concentration of MitoMark Red

| and minimize incubation time.

Conclusion

MitoMark Red I is a valuable tool for visualizing and studying mitochondria. By following the

provided protocols and optimizing experimental conditions, researchers can effectively use this

dye to gain insights into the complex and dynamic nature of mitochondria in various cellular

processes and disease models. The combination of live-cell imaging with quantitative analysis

software allows for a comprehensive understanding of mitochondrial dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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